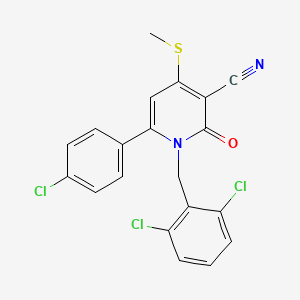

6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

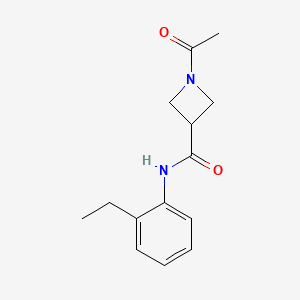

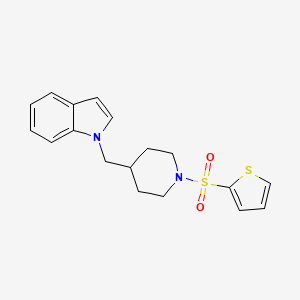

The compound 6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic molecule that appears to be related to various pyridine derivatives synthesized for different applications, including potential antibacterial properties. The structure suggests the presence of multiple reactive sites, which could be utilized in further chemical reactions or modifications.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves chlorination reactions, as seen in the synthesis of 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, where chlorination of a hydroxy precursor with POCl3 and PCl5 in CHCl3 yielded the chlorinated pyridinecarbonitrile . This suggests that similar chlorination strategies could be employed in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, and their analysis often requires sophisticated techniques such as NMR spectroscopy and X-ray structural analysis. For instance, the structure of a related compound was identified using these methods . These techniques would likely be crucial in confirming the structure of 6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.

Chemical Reactions Analysis

Pyridinecarbonitriles can undergo various chemical reactions. For example, compound reacted with alkyl- and arylamines to yield substituted pyridinecarbonitriles . Additionally, the reaction of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives formed thieno[2,3-d]pyrimidines . These reactions indicate that the compound may also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For example, the reaction of a pyridine derivative with transition metals resulted in the formation of complexes with distinct physical properties, such as magnetic properties and thermal stability . The presence of methylsulfanyl and chlorophenyl groups in the compound of interest suggests that it may also form complexes with metals, altering its physical and chemical properties.

Applications De Recherche Scientifique

Structural and Optical Properties

Research into pyridine derivatives, including those structurally similar to the compound , has demonstrated their utility in understanding structural, optical, and junction characteristics. For instance, studies have characterized the thermal, structural, optical, and diode characteristics of pyridine derivatives, revealing their monoclinic polycrystalline nature and potential as photosensors due to their optical energy gaps and response to light, indicating their use in electronic and photonic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Chemical Reactivity

The synthesis and reactivity of pyridine carbonitriles, including the generation of various derivatives through reactions with cyanoacetamide and other compounds, are key areas of research. These studies lay the groundwork for creating a diverse range of compounds with potential applications in pharmaceuticals and material science. For example, simple methods to synthesize 2-pyridones have been developed, showcasing the chemical versatility and potential utility of pyridine carbonitriles in creating novel compounds (Mathews et al., 2008).

Molecular Docking and Bioactivity

The exploration of novel pyridine and fused pyridine derivatives through molecular docking and in vitro screening has shown that these compounds exhibit antimicrobial and antioxidant activity. This suggests their potential as chemotherapeutic agents or in the development of new antimicrobial and antioxidant materials (Flefel et al., 2018).

Spectroscopic Analysis

Spectroscopic investigations of pyridine derivatives, including vibrational assignments, HOMO-LUMO, NBO, MEP analysis, and molecular docking studies, reveal their potential as chemotherapeutic agents. This research indicates the compound's relevance in pharmaceutical development, highlighting its structural and electronic properties that could be exploited for therapeutic purposes (Alzoman et al., 2015).

Synthesis and Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines, including those structurally related to the specified compound, have demonstrated their effectiveness against various bacteria. This suggests potential applications in developing new antimicrobial agents (Abdelghani et al., 2017).

Propriétés

IUPAC Name |

6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3N2OS/c1-27-19-9-18(12-5-7-13(21)8-6-12)25(20(26)14(19)10-24)11-15-16(22)3-2-4-17(15)23/h2-9H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPSWXYVLYTUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)N(C(=C1)C2=CC=C(C=C2)Cl)CC3=C(C=CC=C3Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2549754.png)

![3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2549759.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)